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molecular formula C8H5NOS B1267632 1,3-Benzothiazole-2-carbaldehyde CAS No. 6639-57-2

1,3-Benzothiazole-2-carbaldehyde

Cat. No. B1267632
M. Wt: 163.2 g/mol
InChI Key: RHKPJTFLRQNNGJ-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

5.47 g of manganese dioxide were added at room temperature to a solution of 2.26 g of 2-hydroxymethylbenzothiazole in 20 ml of acetone. The resulting mixture was stirred under reflux for 5 hours, at the end of which time the temperature of the mixture was cooled to room temperature and the mixture was left to stand for 14 hours. A further 3.06 g of manganese dioxide were then added and the resulting mixture was stirred under reflux for 6 hours. At the end of this time, the reaction mixture was cooled to room temperature and then filtered. The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether was added to the thus obtained crude crystalline solid and the mixture was filtered. The filtrate was then concentrated to about half its volume causing precipitation of a crystalline solid which was filtered off and dried in vacuo to give 432.6 mg (yield 19.3%) of the title compound as a solid having a melting point of 69° to 70° C.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
catalyst
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step Two
Yield
19.3%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
OCC=1SC2=C(N1)C=CC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5.47 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
3.06 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours, at the end of which time the temperature of the mixture
Duration
5 h
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated by evaporation under reduced pressure, petroleum ether
ADDITION
Type
ADDITION
Details
was added to the
CUSTOM
Type
CUSTOM
Details
thus obtained crude crystalline solid
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated to about half its volume
CUSTOM
Type
CUSTOM
Details
precipitation of a crystalline solid which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(=O)C=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 432.6 mg
YIELD: PERCENTYIELD 19.3%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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